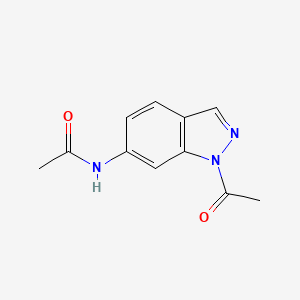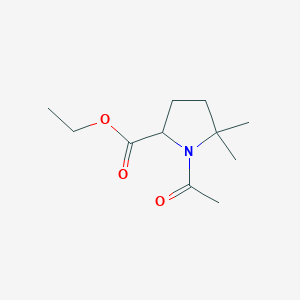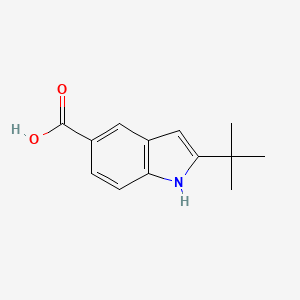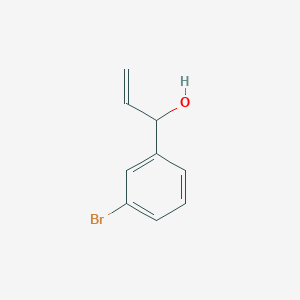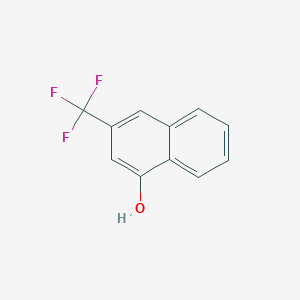
2-(Trifluoromethyl)-4-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-4-naphthol may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-4-naphthol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro derivatives
Scientific Research Applications
2-(Trifluoromethyl)-4-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4-naphthol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzoic acid
Comparison: 2-(Trifluoromethyl)-4-naphthol is unique due to its naphthol structure, which provides additional sites for chemical modification compared to simpler aromatic compounds like 2-(Trifluoromethyl)phenol. The presence of the naphthol ring also enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions .
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H |
InChI Key |
QEKMYMMTHKYWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
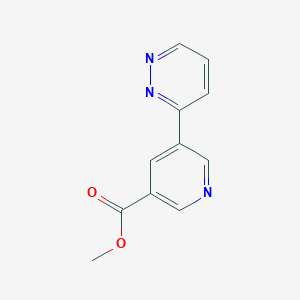
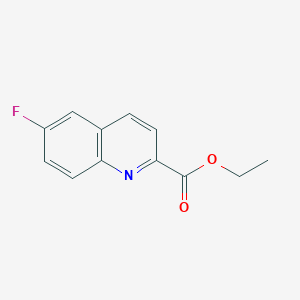




![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
